

# 4-Iodo-2,6-dimethylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylpyridine**

Cat. No.: **B1314324**

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CAS Number: 22282-67-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

This technical guide provides an in-depth overview of **4-Iodo-2,6-dimethylpyridine**, a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. This document outlines its chemical and physical properties, potential synthetic approaches, and its relevance in the context of therapeutic agent development, particularly in oncology.

## Core Properties and Data

**4-Iodo-2,6-dimethylpyridine**, with the molecular formula C7H8IN, is a solid at room temperature.[\[1\]](#)[\[2\]](#) Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
CAS Number	22282-67-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C7H8IN	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	233.05 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	1.7 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	230.6 ± 35.0 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	93.2 ± 25.9 °C	<a href="#">[2]</a>
Refractive Index	1.599	<a href="#">[2]</a>
LogP	2.58	<a href="#">[2]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Iodo-2,6-dimethylpyridine** was not found in the provided search results, the synthesis of structurally similar compounds, such as 4-iodo-2,6-dimethylaniline and 2,6-dimethyl-4-bromopyridine, suggests analogous synthetic strategies. A plausible synthetic route would involve the direct iodination of 2,6-dimethylpyridine or a Sandmeyer-type reaction from 4-amino-2,6-dimethylpyridine.

A representative synthetic workflow for a related bromo-derivative is described below. This can serve as a template for the development of a synthesis protocol for the iodo-analog.

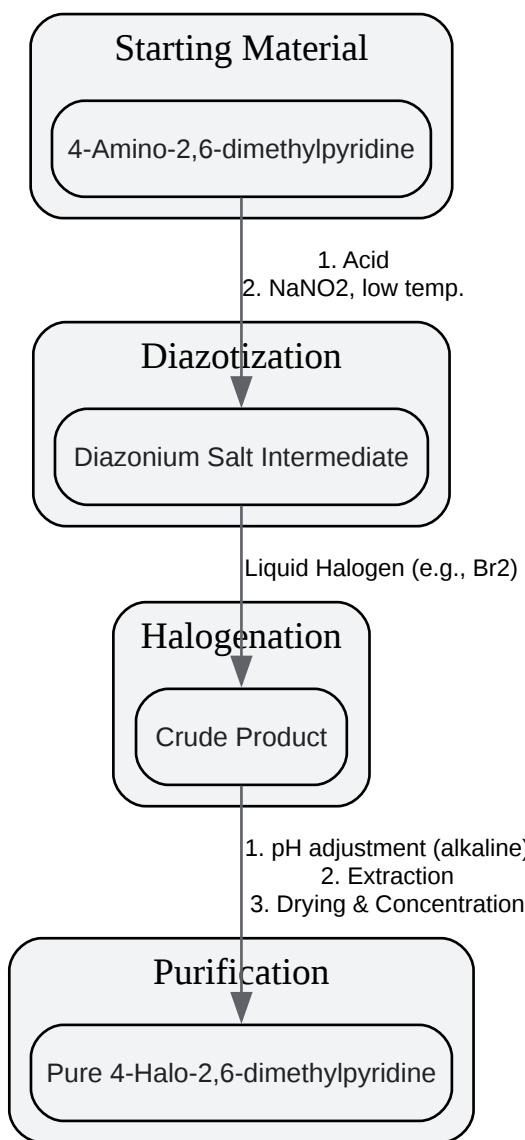
## Representative Synthesis of a Halogenated 2,6-Dimethylpyridine

The synthesis of 2,6-dimethyl-4-bromopyridine from 4-amino-2,6-dimethylpyridine involves a diazotization reaction followed by bromination.[\[5\]](#)

Methodology:

- Salt Formation: 4-Amino-2,6-dimethylpyridine is dissolved in an acidic solution to form the corresponding salt.

- **Diazotization:** The solution is cooled to between -15°C and 3°C, and a solution of sodium nitrite is added dropwise to form the diazonium salt.
- **Halogenation:** Liquid bromine is added dropwise to the cooled solution.
- **Workup:** The pH of the solution is adjusted to be alkaline, followed by extraction, drying, and concentration to yield the final product.[\[5\]](#)



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A generalized workflow for the synthesis of a 4-halo-2,6-dimethylpyridine.

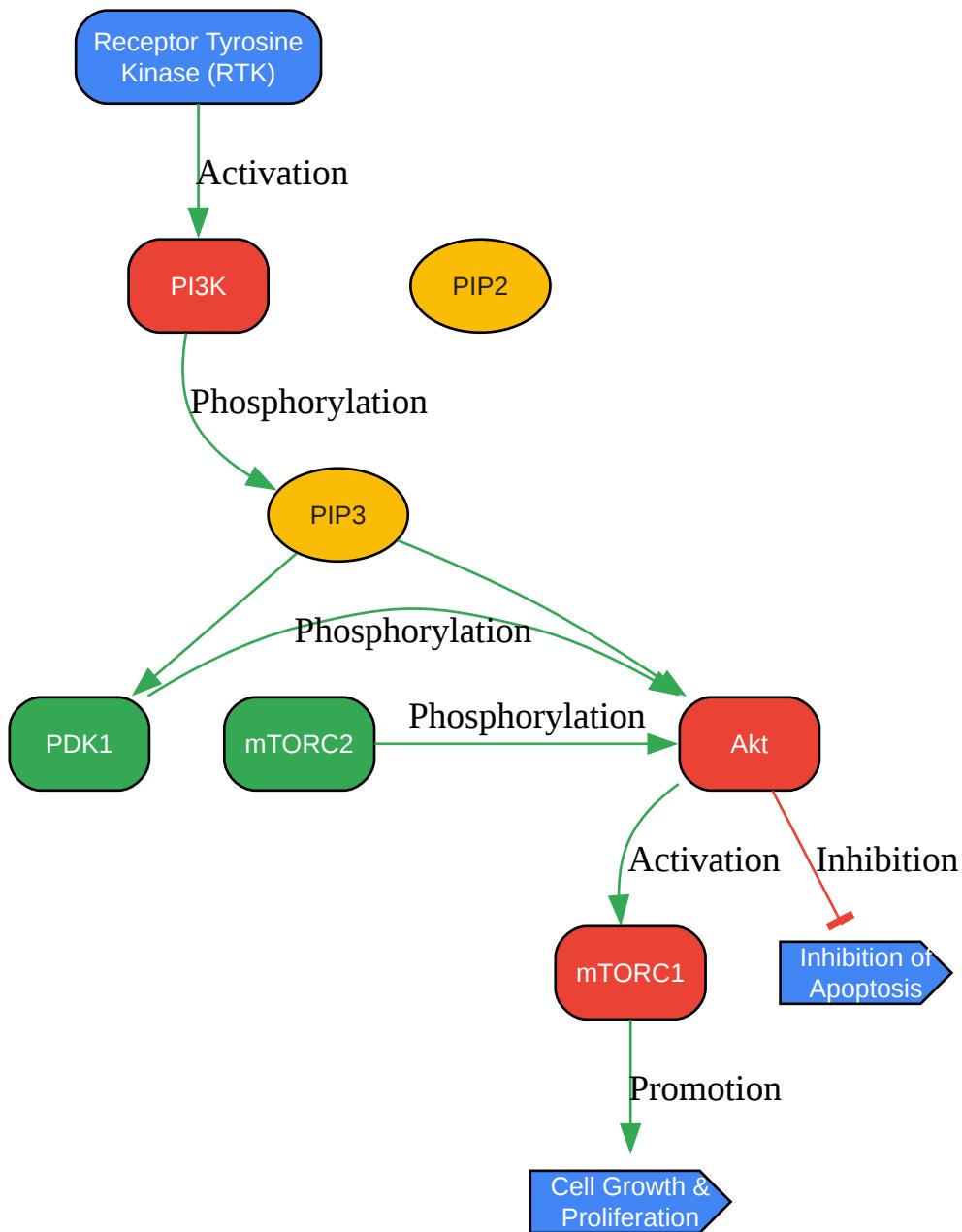
## Relevance in Drug Discovery and Development

Substituted pyridines are a class of compounds frequently found in biologically active molecules and approved drugs.<sup>[6]</sup> The unique substitution pattern of molecules like **4-Iodo-2,6-dimethylpyridine**, with a reactive iodine atom, makes them valuable building blocks for creating diverse chemical libraries through cross-coupling reactions.<sup>[6]</sup>

Derivatives of structurally similar compounds, such as 2,6-dichloro-4-iodopyridine, have shown significant promise as anticancer agents by targeting key proteins in cancer cell signaling pathways, including protein kinases.<sup>[6]</sup>

## Potential Application as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer.<sup>[6]</sup> The 2,4,6-trisubstituted pyridine scaffold can be used to design potent and selective kinase inhibitors.<sup>[6]</sup> One of the key signaling cascades in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.<sup>[6]</sup> The versatile substitution pattern of the pyridine core allows for the optimization of interactions within the ATP-binding pocket of various kinases in this pathway.<sup>[6]</sup>



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The PI3K/Akt/mTOR signaling pathway, a potential target for pyridine-based inhibitors.

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